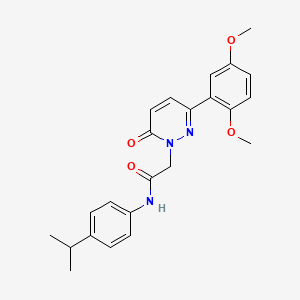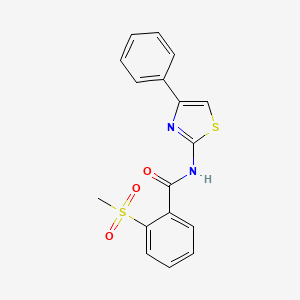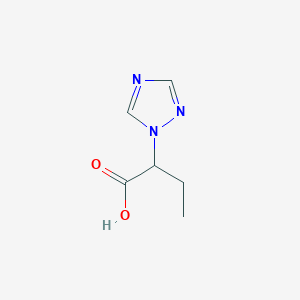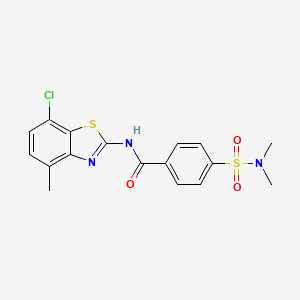![molecular formula C17H16N2O3S2 B2460170 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896354-42-0](/img/structure/B2460170.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. This compound was first discovered in the early 1990s and has since been investigated for its potential as an anti-cancer agent. In
Mechanism of Action
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide acts as a potent activator of the immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines contribute to the anti-tumor effects of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide by inducing tumor cell death and inhibiting tumor growth. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide also inhibits the formation of new blood vessels in tumors by targeting the vasculature and inducing apoptosis in endothelial cells.
Biochemical and Physiological Effects:
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic properties, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to induce fever and activate the hypothalamic-pituitary-adrenal (HPA) axis. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been shown to increase the production of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide as a research tool is its potency as an immune system activator. This allows for the study of immune system-mediated tumor cell death and inhibition. However, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been shown to have off-target effects, such as inducing fever and activating the HPA axis. These effects may complicate the interpretation of results in some experiments.
Future Directions
For the study of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide include its development as a radiosensitizer, investigation as a potential treatment for inflammatory diseases, and the development of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide analogs with improved potency and selectivity.
Synthesis Methods
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can be synthesized using a multi-step process involving the reaction of 2-acetylamino-5,6-dimethoxybenzo[d]thiazole with methylthio-2-bromo-1-benzene. This reaction produces N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide as a white crystalline solid. The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been optimized over the years, resulting in high yields and purity.
Scientific Research Applications
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been investigated for its potential as a radiosensitizer, enhancing the effects of radiation therapy in cancer treatment. Additionally, N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been studied for its anti-angiogenic properties, inhibiting the formation of new blood vessels in tumors.
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-12-8-11-15(9-13(12)22-2)24-17(18-11)19-16(20)10-6-4-5-7-14(10)23-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOPKGZUYCNPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2460087.png)








![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)


![5-Oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride](/img/structure/B2460109.png)
